molecular formula C24H25NO4 B2382935 N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid CAS No. 1335031-72-5

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid

Cat. No.: B2382935
CAS No.: 1335031-72-5
M. Wt: 391.467
InChI Key: BRHLMAPSYHOIMG-BQKRJBDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a type of Fmoc-protected amino acid . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is commonly used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The single crystal structure of Fmoc protected amino acids has been determined and compared to the fiber X-ray diffraction data . The packing of Fmoc within the crystal structure is created by interactions between the planar Fmoc groups .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

Fmoc protected amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Mechanism of Action

Target of Action

The primary target of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid, also known as (1S,4Z,8R)-8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooct-4-ene-1-carboxylic acid, is the amino groups in peptide synthesis . The compound is a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, which is widely used in the protection of amino groups during peptide synthesis .

Mode of Action

The Fmoc group in the compound acts as a protective group for the amino acid during peptide synthesis . It prevents undesired reactions by masking the amino group of the amino acid . The Fmoc group can be removed under basic conditions, revealing the free amine which can be used for further conjugations .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the compound’s action is the successful synthesis of peptides. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds . This leads to the creation of peptides, which are important biomolecules with various biological activities .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group can be removed under basic conditions , and the efficiency of peptide synthesis can be affected by the temperature . Furthermore, the stability of the Fmoc group can be influenced by the presence of certain bases and nucleophiles .

Safety and Hazards

The safety data sheet for Fmoc protected amino acids should be referred to for detailed safety and hazard information .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Properties

IUPAC Name

(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHLMAPSYHOIMG-BQKRJBDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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